2-Nonynoic acid

Description

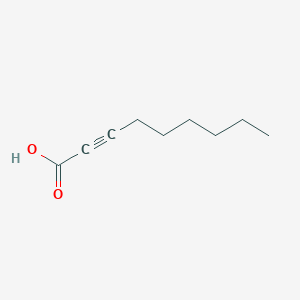

Structure

3D Structure

Properties

IUPAC Name |

non-2-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c1-2-3-4-5-6-7-8-9(10)11/h2-6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAWLBSATNLQTON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC#CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1075143 | |

| Record name | 2-Nonynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1075143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1846-70-4 | |

| Record name | 2-Nonynoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001846704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-NONYNOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75864 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Nonynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1075143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Nonynoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Nonynoic acid chemical properties and structure

An In-depth Technical Guide to 2-Nonynoic Acid: Chemical Properties, Structure, and Synthesis

Abstract

This technical guide provides a comprehensive overview of this compound, a medium-chain acetylenic fatty acid.[1] Intended for researchers, scientists, and professionals in drug development, this document details the molecule's chemical structure, physicochemical properties, and spectral characteristics. Furthermore, it presents a detailed protocol for its synthesis, discusses its chemical reactivity, and outlines its current applications and safety considerations. The guide aims to serve as a foundational resource, synthesizing technical data with practical insights to support advanced research and application.

Introduction

This compound (CAS No. 1846-70-4) is an unsaturated fatty acid characterized by a nine-carbon chain with a carbon-carbon triple bond (alkyne) at the C-2 position.[1] This structural feature, specifically the terminal alkyne adjacent to a carboxylic acid, imparts unique reactivity and makes it a valuable intermediate in various synthetic applications.[2] While its esters, such as methyl 2-nonynoate, have found use as fragrance and flavoring agents, the free acid itself is a key building block in organic synthesis.[3][4] Understanding its core chemical properties, structure, and synthetic pathways is crucial for leveraging its potential in materials science and pharmaceutical development.

Chemical Identity and Structure

This compound is systematically known as non-2-ynoic acid. Its identity is defined by the following identifiers and its distinct linear, unsaturated structure.

The molecule's structure features a linear seven-carbon alkyl chain attached to an acetylenic group, which is directly bonded to a carboxyl functional group.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These characteristics are fundamental for its handling, purification, and application in various reaction conditions.

| Property | Value | Source |

| Molecular Weight | 154.21 g/mol | [1][5] |

| Appearance | Clear, colorless to almost colorless liquid | [6] |

| Boiling Point | 130-132 °C at 2 mmHg | [6] |

| Density | 0.93 g/cm³ (estimate) | [6] |

| pKa | 4.82 ± 0.10 (Predicted) | [6] |

| LogP (Octanol/Water) | 2.045 (Calculated) | [7] |

| Water Solubility (logS) | -2.48 (Calculated) | [7] |

| Refractive Index | 1.4620 | [6] |

Spectral Analysis Data

Spectroscopic data is essential for the unambiguous identification and purity assessment of this compound. While comprehensive spectral data for the free acid is not centrally compiled, characteristic features can be inferred from its structure and data available for its esters.

-

¹H NMR: Key signals would include a triplet for the terminal methyl (CH₃) group around 0.9 ppm, a multiplet for the alkyl chain (CH₂) protons, and a distinct signal for the acidic proton (COOH), which is typically broad and downfield.

-

¹³C NMR: The spectrum is characterized by signals for the carboxyl carbon (~155-160 ppm), and two quaternary carbons of the alkyne group (~75-90 ppm). The terminal methyl carbon appears upfield (~14 ppm). Data for the methyl ester shows alkyne carbons at approximately 73 and 88 ppm and the carbonyl at 154 ppm.[8]

-

Infrared (IR) Spectroscopy: The IR spectrum would show a very broad O-H stretch from the carboxylic acid dimer centered around 3000 cm⁻¹. A sharp, weak C≡C triple bond stretch is expected around 2200-2260 cm⁻¹. A strong C=O carbonyl stretch will be prominent around 1700 cm⁻¹.[9][10]

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak (M+) at m/z 154. Common fragmentation patterns would involve the loss of the carboxyl group and cleavage along the alkyl chain.[11]

Synthesis and Reactivity

Synthetic Pathway

A common and effective method for synthesizing 2-alkynoic acids is through the bromination of a corresponding α,β-unsaturated ester (2-alkenoate), followed by a double dehydrobromination reaction. This two-step process efficiently introduces the triple bond.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from Methyl 2-Nonenoate

This protocol is adapted from general methods for the synthesis of 2-alkynoic acids from their corresponding 2-alkenoic esters.[12]

Step 1: Bromination of Methyl 2-Nonenoate

-

Setup: In a three-necked flask equipped with a dropping funnel and magnetic stirrer, dissolve methyl 2-nonenoate (1 equivalent) in a suitable solvent like dichloromethane (CH₂Cl₂) or dioxane.

-

Cooling: Cool the flask to 0 °C using an ice bath.

-

Bromine Addition: Slowly add bromine (Br₂, ~1.05 equivalents) dropwise to the stirred solution. Maintain the temperature at 0 °C throughout the addition, which should take approximately 1 hour.

-

Reaction: After the addition is complete, allow the mixture to continue stirring for 2-3 hours at the same temperature or let it warm to room temperature.

-

Workup: Once the reaction is complete (monitored by TLC), remove the solvent under reduced pressure to obtain the crude intermediate, methyl 2,3-dibromononanoate. This intermediate is often used in the next step without further purification.

Step 2: Dehydrobromination and Saponification

-

Base Treatment: Dissolve the crude dibromoester from Step 1 in a suitable alcohol (e.g., ethanol). Add a concentrated aqueous or alcoholic solution of a strong base, such as potassium hydroxide (KOH, >3 equivalents), to the flask.

-

Heating: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC). This step achieves both the elimination of two equivalents of HBr to form the alkyne and the saponification of the methyl ester to the carboxylate salt.

-

Cooling and Acidification: Cool the reaction mixture to room temperature and then pour it into water. Carefully acidify the aqueous solution to a pH of 1-2 with a strong acid, such as concentrated hydrochloric acid (HCl), in an ice bath. This protonates the potassium 2-nonynoate salt to form the free this compound, which will typically precipitate or form an organic layer.

-

Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). After filtering, concentrate the solvent under reduced pressure. The crude product can be further purified by vacuum distillation to yield pure this compound.[13]

Applications in Research and Drug Development

The primary value of this compound in a research context stems from its bifunctional nature, possessing both a reactive alkyne and a carboxylic acid.

-

Synthetic Intermediate: It serves as a versatile building block. The carboxylic acid can be converted into esters, amides, or acid chlorides, while the terminal alkyne can participate in various coupling reactions (e.g., Sonogashira coupling) and cycloadditions.

-

Click Chemistry: As a terminal alkyne, it is a potential reagent for copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction is widely used in drug discovery, bioconjugation, and materials science for its high efficiency and specificity.[2]

-

Fragrance and Flavoring Agents: Esters derived from this compound, particularly methyl 2-nonynoate (also known as methyl octine carbonate), are used as fragrance ingredients in cosmetics and domestic products and as flavoring agents.[3][4] However, their use is often restricted due to their potential as dermal sensitizers.[3][4]

-

Biological Activity Research: While data on the specific biological activity of this compound is limited, related unsaturated fatty acids have shown a range of activities, including antimicrobial and antifungal properties.[14] This suggests that this compound and its derivatives could be investigated for similar therapeutic potential.

Safety and Handling

This compound must be handled with significant care due to its hazardous properties.

-

GHS Hazard Classification:

-

Precautions for Safe Handling:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with a face shield, and a lab coat.[15][16]

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[16][17]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.[15][17] All equipment used for handling should be properly grounded to prevent static discharge.[17]

-

-

Conditions for Safe Storage:

Conclusion

This compound is a functionally rich chemical entity whose value lies in the dual reactivity of its alkyne and carboxylic acid moieties. While its esters have established commercial use, the acid itself represents a potent synthetic intermediate for creating more complex molecules, particularly through modern synthetic methods like click chemistry. Its synthesis is well-established, though its corrosive nature necessitates stringent safety protocols during handling and storage. For researchers and drug development professionals, this compound offers a versatile platform for molecular design and discovery.

References

-

Chemical Properties of this compound (CAS 1846-70-4) . Cheméo. [Link]

-

This compound | C9H14O2 | CID 74611 . PubChem. [Link]

-

2-Nonenoic acid | C9H16O2 | CID 97730 . PubChem. [Link]

-

This compound, methyl ester . NIST WebBook. [Link]

-

Synthesis of trans-2-nonenoic acid . PrepChem.com. [Link]

-

This compound . NMPPDB. [Link]

-

This compound, ethyl ester - Optional[FTIR] - Spectrum . SpectraBase. [Link]

-

This compound, methyl ester . NIST WebBook. [Link]

-

Methyl 2-nonynoate | C10H16O2 | CID 8137 . PubChem. [Link]

- Preparation of 2-nonenoic acid.

-

2-Nonenoic acid . NIST WebBook. [Link]

-

2-Nonenoic acid - Optional[1H NMR] - Chemical Shifts . SpectraBase. [Link]

-

Octynoic and nonynoic acid esters - Evaluation statement . Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]

-

This compound, cis-3-hexenyl ester - Optional[13C NMR] - Chemical Shifts . SpectraBase. [Link]

-

Impurity analysis of 2-butynoic acid by ion chromatography-mass spectrometry . PubMed. [Link]

- 2-olic acid ester production method.

-

Methyl 2-nonenoate | C10H18O2 | CID 5368076 . PubChem. [Link]

-

8-Nonynoic acid | C9H14O2 | CID 35698 . PubChem. [Link]

-

Nano- and Microcarriers as Drug Delivery Systems for Usnic Acid: Review of Literature . MDPI. [Link]

-

2-Octynoic acid | C8H12O2 | CID 21872 . PubChem. [Link]

-

Drug Nanocrystals: Focus on Brain Delivery from Therapeutic to Diagnostic Applications . MDPI. [Link]

-

-Antimicrobial activity of nonanoic acid derivatives. | Download Table . ResearchGate. [Link]

Sources

- 1. This compound | C9H14O2 | CID 74611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. Methyl 2-nonynoate | C10H16O2 | CID 8137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. nmppdb.com.ng [nmppdb.com.ng]

- 6. 2-NONENOIC ACID CAS#: 3760-11-0 [m.chemicalbook.com]

- 7. This compound (CAS 1846-70-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. METHYL 2-NONYNOATE(111-80-8) 13C NMR [m.chemicalbook.com]

- 9. This compound, methyl ester [webbook.nist.gov]

- 10. spectrabase.com [spectrabase.com]

- 11. This compound, methyl ester [webbook.nist.gov]

- 12. CN104725228A - 2-olic acid ester production method - Google Patents [patents.google.com]

- 13. prepchem.com [prepchem.com]

- 14. researchgate.net [researchgate.net]

- 15. fishersci.com [fishersci.com]

- 16. assets.thermofisher.cn [assets.thermofisher.cn]

- 17. spectrumchemical.com [spectrumchemical.com]

An In-depth Technical Guide to 2-Nonynoic Acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nonynoic acid (CAS No: 1846-70-4) is a member of the 2-alkynoic acid family, a class of unsaturated fatty acids characterized by a carbon-carbon triple bond at the second position of the aliphatic chain.[1][2] This structural feature, an α,β-acetylenic carboxylic acid, imparts unique chemical reactivity and biological activity, making it a molecule of significant interest in organic synthesis and medicinal chemistry. While its close analogue, 2-nonenoic acid, is found in some natural sources and possesses anti-inflammatory and fungicidal properties, this compound is primarily a synthetic compound that serves as a versatile building block and a potential therapeutic agent.[3] This guide provides a comprehensive overview of this compound, detailing its synthesis, physicochemical and spectroscopic properties, and exploring its current and potential applications, with a particular focus on its relevance to drug discovery and development.

Physicochemical and Spectroscopic Properties

This compound is a medium-chain fatty acid with the molecular formula C₉H₁₄O₂ and a molecular weight of 154.21 g/mol .[1][2] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 1846-70-4 | [1][2] |

| Molecular Formula | C₉H₁₄O₂ | [1][2] |

| Molecular Weight | 154.21 g/mol | [1] |

| IUPAC Name | Non-2-ynoic acid | [1] |

| Synonyms | α-Nonynoic acid | [1] |

| Appearance | Not specified (expected to be a liquid or low-melting solid) | |

| LogP | 2.0448 | [2] |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Rotatable Bonds | 4 | [2] |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aliphatic chain protons and the carboxylic acid proton. The protons on the carbon adjacent to the alkyne (C4) would appear as a triplet.

-

¹³C NMR: The carbon NMR spectrum is distinguished by the signals for the two sp-hybridized carbons of the triple bond and the carbonyl carbon of the carboxylic acid.[4] The chemical shifts of the acetylenic carbons are particularly informative for confirming the position of the triple bond.

-

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound would prominently feature a strong absorption band for the C=O stretching of the carboxylic acid group (typically around 1700 cm⁻¹) and a broad O-H stretching band (around 2500-3300 cm⁻¹). The C≡C triple bond stretch would appear as a weaker absorption in the region of 2100-2260 cm⁻¹.[5]

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) at m/z 154. Fragmentation patterns would likely involve cleavage of the alkyl chain and loss of the carboxyl group.[1]

Synthesis of this compound

The most common and efficient method for the synthesis of 2-alkynoic acids, including this compound, is the carboxylation of the corresponding terminal alkyne.[6] This involves the deprotonation of the terminal alkyne with a strong base to form an acetylide, which then acts as a nucleophile, attacking carbon dioxide to yield the carboxylate. Subsequent acidification produces the desired 2-alkynoic acid.

Sources

- 1. This compound | C9H14O2 | CID 74611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 2-NONENOIC ACID CAS#: 3760-11-0 [m.chemicalbook.com]

- 4. METHYL 2-NONYNOATE(111-80-8) 13C NMR spectrum [chemicalbook.com]

- 5. This compound, methyl ester [webbook.nist.gov]

- 6. Synthesis and biological activity of alkynoic acids derivatives against mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

2-Nonynoic acid physical and chemical characteristics

Characterization, Synthesis, and Reactivity Profile of an

Executive Summary

2-Nonynoic acid (CAS: 1846-70-4) represents a critical structural motif in lipid chemistry and organic synthesis.[1] As a medium-chain

Physiochemical Profile

The following data aggregates experimental values and predictive models suitable for process scaling.

| Parameter | Value | Technical Context |

| CAS Number | 1846-70-4 | |

| Formula | ||

| Molecular Weight | 154.21 g/mol | |

| Physical State | Low-melting solid / Oil | Freezes at -5°C; often supercools to a viscous oil at RT.[1] |

| Boiling Point | 122°C @ 2 mmHg | High vacuum required for distillation to prevent decarboxylation.[1] |

| Density | 0.964 g/cm³ | Slightly less dense than water; phase separation is slow due to amphiphilicity.[1] |

| pKa (Predicted) | 2.81 ± 0.10 | Significantly more acidic than nonanoic acid (pKa ~4.[1]8) due to the |

| Refractive Index | ||

| Solubility | Organic solvents | Soluble in |

Structural Identification & Spectroscopy

Accurate identification relies on distinguishing the conjugated triple bond system from terminal alkyne isomers.[1]

Nuclear Magnetic Resonance (NMR)

-

NMR (300 MHz,

- 11.0–12.0 (br s, 1H, -COOH ): Characteristic carboxylic acid proton.[1]

-

2.35 (t,

-

1.55 (quint, 2H, -CH

- 1.25–1.40 (m, 6H, bulk methylene chain).[1]

-

0.89 (t, 3H, terminal -CH

-

Diagnostic Feature: Absence of the acetylenic proton singlet (

1.9 ppm) confirms the internal alkyne structure.[1]

Infrared Spectroscopy (FT-IR)

-

2230–2240 cm

: Weak to medium stretching vibration of the disubstituted -

1690–1710 cm

: Strong -

2500–3300 cm

: Broad O-H stretch (carboxylic acid dimer).[1]

Synthesis & Production Protocol

Methodology: Metalation-Carboxylation of Terminal Alkynes.[1] Rationale: Direct oxidation of nonynol is viable but prone to over-oxidation.[1] The lithiation of 1-octyne provides the highest regioselectivity and yield.[1]

Reaction Workflow

Figure 1: Synthetic pathway via lithiation-carboxylation sequence.[1]

Step-by-Step Protocol

-

Setup: Flame-dry a 500 mL round-bottom flask under Argon atmosphere. Add 1-octyne (1.0 eq) and anhydrous THF (0.5 M concentration).

-

Lithiation: Cool to -78°C (dry ice/acetone bath). Add n-Butyllithium (1.05 eq, 2.5 M in hexanes) dropwise over 20 minutes.[1]

-

Critical Control: Maintain temperature below -60°C to prevent THF decomposition or side reactions.[1]

-

Aging: Stir for 45 minutes at -78°C to ensure complete formation of lithium octynylide.

-

-

Carboxylation:

-

Quench & Isolation: Allow to warm to RT. Quench with 2N HCl until pH < 2.

-

Purification: Extract with diethyl ether (

). Wash combined organics with brine.[1] Dry over-

Note: Distill residue under high vacuum (Kugelrohr or short path) to obtain pure oil.[1]

-

Reactivity & Application Profile

This compound acts as a "chemical handle" primarily through its electron-deficient triple bond.[1]

Mechanistic Pathways

The conjugation of the alkyne with the carbonyl group lowers the LUMO energy, making C3 highly susceptible to nucleophilic attack (Michael Addition).

Figure 2: Divergent reactivity pathways for this compound.[1]

Key Applications

-

Heterocycle Synthesis: Reaction with hydrazines or hydroxylamines yields pyrazolones or isoxazolones, respectively.[1]

-

Fatty Acid Probes: Used as a specific inhibitor of fatty acid oxidation enzymes (e.g., acyl-CoA dehydrogenases) due to the rigidity of the triple bond preventing proper enzyme substrate alignment.[1]

-

Click Chemistry (Internal): While less reactive than terminal alkynes, the internal alkyne can undergo Ru-catalyzed azide-alkyne cycloaddition (RuAAC) to form 1,4,5-trisubstituted triazoles.[1]

Biological Implications & Safety

Warning: This compound is a severe irritant and corrosive.[1][3]

Toxicology & Sensitization[1]

-

Skin Sensitization: Like its methyl ester (Methyl 2-nonynoate, a restricted fragrance ingredient), this compound is a potent sensitizer.[1]

-

Mechanism: The electrophilic

-unsaturated system reacts with skin proteins (nucleophilic cysteine residues) via Michael addition, forming haptens that trigger an immune response.[1] -

Handling: Double-gloving (Nitrile) and face shields are mandatory.[1] Neutralize spills with sodium bicarbonate solution immediately.[1]

Therapeutic Potential

Research indicates 2-alkynoic acids possess antiprotozoal activity .[1] The mechanism involves the inhibition of DNA topoisomerase IB in parasites (e.g., Leishmania donovani).[1][4] The hydrophobicity of the nonyl chain facilitates membrane permeation, while the acid head group interacts with the enzyme active site.

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 74611, this compound. Retrieved from [Link]

-

Carballeira, N. M. (2013).[1] Recent developments in the antiprotozoal and anticancer activities of the 2-alkynoic fatty acids. Chemistry and Physics of Lipids. Retrieved from [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (2022).[1] Evaluation statement: Octynoic and nonynoic acid esters. Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. (2023).[1] this compound, methyl ester Mass Spectrum. Retrieved from [Link][1]

Sources

- 1. This compound | C9H14O2 | CID 74611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. KR100371087B1 - A process for preparing 2-acetyl nicotinic acid - Google Patents [patents.google.com]

- 3. fishersci.com [fishersci.com]

- 4. Recent developments in the antiprotozoal and anticancer activities of the 2-alkynoic fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Solubility of 2-Nonynoic Acid: Principles, Protocols, and Applications

This in-depth technical guide provides a comprehensive overview of the solubility of 2-nonynoic acid, a molecule of significant interest in pharmaceutical manufacturing and drug discovery.[1] Intended for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to explain the underlying principles governing solubility and to provide detailed, field-proven methodologies for its accurate determination.

The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability.[2] It dictates the bioavailability of a drug, influences its formulation strategies, and ultimately impacts its therapeutic efficacy.[2][3] For a molecule like this compound, which serves as a versatile synthon in the synthesis of novel therapeutics, understanding its behavior in various solvent systems is paramount.[4] Poor solubility can lead to a cascade of challenges, including incomplete absorption, underestimated toxicity, and difficulties in formulation, all of which can derail a promising drug candidate.[5]

Physicochemical Properties of this compound: A Predictive Framework

A molecule's solubility is intrinsically linked to its physicochemical properties. By examining these parameters for this compound, we can develop a theoretical framework to predict its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C9H14O2 | [1][6] |

| Molecular Weight | 154.21 g/mol | [1][6][7] |

| LogP (Octanol/Water Partition Coefficient) | 2.045 - 3.4 | [6][7][8] |

| Calculated Water Solubility (log10WS) | -2.48 mol/L | [8] |

| Hydrogen Bond Donor Count | 1 | [7] |

| Hydrogen Bond Acceptor Count | 2 | [7] |

The relatively high LogP value indicates a preference for nonpolar environments, suggesting that this compound will be more soluble in organic solvents than in water. The calculated water solubility further supports this, indicating its sparingly soluble nature in aqueous media. The presence of a carboxylic acid group, however, provides a site for hydrogen bonding, allowing for some interaction with polar solvents.

Experimental Determination of Solubility: The Shake-Flask Method

The gold standard for determining the equilibrium solubility of a compound is the shake-flask method.[9][10][11] This technique, when executed with precision, provides a reliable and reproducible measure of a compound's intrinsic solubility in a given solvent.[9][11]

Causality Behind Experimental Choices

The shake-flask method is designed to achieve a true thermodynamic equilibrium between the undissolved solid and the saturated solution. Key to this is the use of an excess of the solid to ensure that the solvent becomes saturated.[9][10] The agitation step is crucial to maximize the surface area of the solid in contact with the solvent, thereby accelerating the dissolution process. The duration of agitation is determined by the time required to reach equilibrium, which can vary depending on the compound and solvent system.[9][11] Temperature control is paramount, as solubility is highly temperature-dependent.

Detailed, Step-by-Step Methodology

The following protocol outlines the determination of this compound solubility using the shake-flask method coupled with UV-Vis spectroscopic analysis. This method is widely applicable for compounds that possess a chromophore, allowing for quantification via their absorbance of light.

Materials:

-

This compound (purity ≥98%)[1]

-

Selected solvents (e.g., water, ethanol, methanol, acetonitrile, ethyl acetate, hexane) of appropriate purity

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the different solvents to be tested. The presence of undissolved solid is essential to confirm saturation.[9]

-

-

Equilibration:

-

Tightly cap the vials and place them in an orbital shaker set to a constant speed (e.g., 150 rpm) and temperature (e.g., 25 °C or 37 °C).[10]

-

Agitate the samples for a predetermined time, typically 24 to 48 hours, to ensure equilibrium is reached.[9][10] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued, indicating equilibrium.

-

-

Sample Separation:

-

Remove the vials from the shaker and allow them to stand undisturbed to let the excess solid settle.

-

To ensure complete removal of undissolved solids, centrifuge the samples at a high speed.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to prevent scattering of light by suspended particles during spectroscopic analysis.

-

-

Concentration Determination (UV-Vis Spectroscopy):

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to generate a calibration curve.

-

Dilute the filtered saturated solution as necessary to ensure its absorbance falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample and use the calibration curve to determine the concentration of this compound in the saturated solution.[12]

-

Experimental Workflow Diagram

Caption: Interdependencies for achieving an accurate solubility measurement.

Conclusion

This guide has provided a comprehensive framework for understanding and determining the solubility of this compound. By integrating theoretical principles with a detailed, validated experimental protocol, researchers and drug development professionals can confidently assess this critical physicochemical property. An accurate understanding of solubility is not merely an academic exercise; it is a fundamental prerequisite for the successful advancement of new chemical entities from the laboratory to the clinic.

References

- Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility of organic bases in aqueous and mixed media. Journal of Pharmaceutical and Biomedical Analysis, 46(3), 437-443.

- Bergström, C. A. S. (2018). Brief overview of solubility methods: Recent trends in equilibrium solubility measurement and predictive models. Drug Discovery Today: Technologies, 27, 3-10.

-

European Chemicals Agency (ECHA). (n.d.). This compound. Retrieved from [Link]

- Glomme, A., März, J., & Dressman, J. B. (2005). Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. Journal of Pharmaceutical Sciences, 94(1), 1-16.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 2-Nonenoic acid. Retrieved from [Link]

- R&D Spotlight: 2-Butynoic Acid as a Synthon in Novel Pharmaceutical Discovery. (2026, January 24). Retrieved from a hypothetical source based on the search results.

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). protocols.io. Retrieved from [Link]

-

Solubility and Dissolution with HPLC or UV-Vis Detection. (2021, February 14). Improved Pharma. Retrieved from [Link]

- Völgyi, G., Baka, E., & Takács-Novák, K. (2007). Determination of aqueous solubility of organic compounds by a miniaturized shake-flask method. Journal of Pharmaceutical and Biomedical Analysis, 45(2), 249-256.

Sources

- 1. chemscene.com [chemscene.com]

- 2. improvedpharma.com [improvedpharma.com]

- 3. Biologic therapies push pharma to rethink inactive ingredients | Drug Discovery News [drugdiscoverynews.com]

- 4. nbinno.com [nbinno.com]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. This compound | C9H14O2 | CID 74611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. nmppdb.com.ng [nmppdb.com.ng]

- 8. This compound (CAS 1846-70-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. scielo.br [scielo.br]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. bioassaysys.com [bioassaysys.com]

Technical Whitepaper: 2-Nonynoic Acid as a Bioactive Alkyne

Chemical Biology, Mechanism of Action, and Experimental Applications

Executive Summary

2-Nonynoic acid (2-NA) is a medium-chain

This guide analyzes the biological significance of 2-NA, positioning it within the Structure-Activity Relationship (SAR) of the 2-alkynoic acid series. While less potent than the C10–C12 analogues (e.g., 2-decynoic acid), 2-NA represents a pivotal transition point in lipophilicity and membrane permeability, offering a balanced profile for studying Quorum Sensing (QS) inhibition , fatty acid biosynthesis disruption , and biofilm dispersion .

Chemical Profile & Stability

Researchers must understand the reactivity profile of 2-NA before biological application. The conjugated triple bond activates the carbonyl, making the molecule susceptible to nucleophilic attack.

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 1846-70-4 |

| Formula | C |

| Molecular Weight | 154.21 g/mol |

| Reactivity Class | Michael Acceptor (Electrophilic at C3) |

| pKa | ~2.5 (Stronger acid than nonanoic acid due to sp hybridization) |

| Solubility | DMSO (>50 mg/mL), Ethanol; Poor in water |

| Stability | Light sensitive; store at -20°C under inert gas (Ar/N |

Handling Warning: this compound is corrosive (Skin Corr.[1] 1C). It can cause severe ocular damage.[1] All stock preparations must occur in a fume hood.

Biological Activity & Mechanism of Action[2][3][4][5]

Antifungal Activity (The "Goldilocks" Zone)

Research indicates that 2-alkynoic acids exhibit a bell-shaped bioactivity curve dependent on chain length.

-

Mechanism: 2-NA disrupts fungal membrane integrity and inhibits

-oxidation pathways. -

SAR Context: In studies against Candida albicans and Aspergillus niger, the activity order is typically C10 ≈ C11 ≈ C12 > C14 > C9 > C8 .[2]

-

Significance: 2-NA (C9) serves as the lower-limit boundary for high potency. It is sufficiently lipophilic to penetrate the fungal cell wall but lacks the steric bulk that hinders transport in longer chains (C14+).

Antibacterial & Biofilm Inhibition

2-NA acts as a structural analogue to Diffusible Signal Factors (DSF) , such as cis-2-decenoic acid (produced by Pseudomonas aeruginosa).

-

Quorum Sensing Interference: 2-NA competes with native DSFs, binding to receptor proteins (e.g., RpfR in Burkholderia or similar sensors in Pseudomonas) but failing to trigger the correct conformational change, effectively "jamming" the communication signal.

-

Fatty Acid Synthesis Inhibition: The acetylenic group can irreversibly inhibit Fab enzymes (specifically

-hydroxydecanoyl-ACP dehydratase) via covalent modification of the catalytic histidine or cysteine.

Mechanistic Pathway Visualization

The following diagram illustrates the dual-action mechanism of this compound in a bacterial context.

Caption: Dual mechanistic pathway of this compound targeting metabolic enzymes and signaling receptors.

Experimental Protocols

Stock Solution Preparation

Objective: Create a stable 100 mM stock solution for biological assays.

-

Weigh 15.4 mg of this compound (liquid at RT, density ~0.96 g/mL).

-

Dissolve in 1.0 mL of sterile, anhydrous DMSO (Dimethyl sulfoxide).

-

Note: Do not use water or aqueous buffers for the stock; the acid may precipitate or hydrolyze over time.

-

-

Vortex for 30 seconds until clear.

-

Aliquot into amber microcentrifuge tubes (light protection is critical).

-

Store at -20°C. Stable for 3 months.

Minimum Inhibitory Concentration (MIC) Assay

Target Organism: Candida albicans (ATCC 10231) or Pseudomonas aeruginosa (PAO1).

-

Inoculum Prep: Adjust overnight culture to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL), then dilute 1:100 in cation-adjusted Mueller-Hinton Broth (MHB).

-

Plate Setup: Use a 96-well polystyrene plate.

-

Serial Dilution:

-

Add 100 µL MHB to columns 2–12.

-

Add 200 µL of 2-NA working solution (e.g., 512 µg/mL in MHB with <1% DMSO) to column 1.

-

Transfer 100 µL from col 1 to col 2, mix, and repeat to col 10. Discard final 100 µL.

-

Controls: Col 11 (Growth Control: Cells + DMSO only), Col 12 (Sterility Control: Media only).

-

-

Inoculation: Add 100 µL of diluted bacterial suspension to wells 1–11.

-

Incubation: 37°C for 24 hours (Bacteria) or 48 hours (Fungi).

-

Readout: Visual turbidity or OD600 absorbance. The MIC is the lowest concentration with no visible growth.

Biofilm Inhibition Assay

Rationale: 2-NA is often more effective at preventing biofilm formation than killing planktonic cells.

-

Seeding: In a 96-well plate, add 100 µL of bacterial suspension (1:100 dilution of overnight culture) in TSB + 1% Glucose (promotes biofilm).

-

Treatment: Add 2-NA at sub-MIC concentrations (e.g., 0.5x MIC, 0.25x MIC).

-

Incubation: Static incubation at 37°C for 24 hours.

-

Staining (Crystal Violet):

-

Gently aspire media (do not wash aggressively).

-

Wash 2x with PBS.

-

Fix with 200 µL Methanol for 15 min. Air dry.

-

Stain with 200 µL 0.1% Crystal Violet for 15 min.

-

Wash 3x with water.

-

Solubilize dye with 200 µL 33% Acetic Acid.

-

-

Quantification: Measure absorbance at 590 nm. Compare % inhibition vs. untreated control.

Comparative Efficacy Data

The following table summarizes the biological activity of this compound relative to its chain-length analogues.

| Compound | Carbon Chain | Relative Antifungal Potency | Relative Antibacterial Potency | Biofilm Dispersion Potential |

| 2-Heptynoic Acid | C7 | Low | Low | Low |

| This compound | C9 | Moderate | Moderate | High (DSF Mimic) |

| 2-Decynoic Acid | C10 | High | High | Very High |

| 2-Dodecynoic Acid | C12 | Very High | High | Moderate (Solubility issues) |

| 2-Hexadecynoic Acid | C16 | Moderate | Moderate | Low (Aggregates) |

Data synthesized from comparative SAR studies on 2-alkynoic acids [1, 2].[2]

References

-

Antifungal properties of 2-alkynoic acids and their methyl esters. Source: National Institutes of Health (PubMed) / Gershon H, Shanks L. URL:[Link]

-

Antibacterial activity of 2-alkynoic fatty acids against multidrug-resistant bacteria. Source: Chemistry and Physics of Lipids / Sanabria-Ríos D, et al. URL:[Link]

-

Control of Biofilms with the Fatty Acid Signaling Molecule cis-2-Decenoic Acid. Source: Int. J. Mol. Sci. / Jennings J, et al. URL:[Link]

-

PubChem Compound Summary for CID 74611: this compound. Source: National Center for Biotechnology Information. URL:[Link]

Sources

The Alkyne Intercept: 2-Nonynoic Acid as a Modulator of Bacterial Quorum Sensing

Executive Summary: The Structural Logic

In the search for anti-virulence therapeutics that bypass traditional antibiotic resistance mechanisms, 2-Nonynoic Acid (2-NA) has emerged as a high-value chemical probe.[1] It belongs to the class of 2-alkynoic fatty acids (2-AFAs) , synthetic analogs of the native "Diffusible Signal Factors" (DSF) used by Gram-negative bacteria like Burkholderia, Pseudomonas, and Xanthomonas for quorum sensing (QS).[1]

Native DSFs are typically cis-2-alkenoic acids (e.g., cis-2-dodecenoic acid).[1] The biological activity of this compound hinges on a single structural modification: the substitution of the C2=C3 double bond with a C2≡C3 triple bond (alkyne) .

The "Alkyne Lock" Hypothesis:

-

Geometry: The linear geometry of the alkyne prevents the molecule from adopting the bent cis-conformation required to activate the DSF receptor (RpfR/RpfC).

-

Metabolic Resistance: The triple bond is resistant to the standard isomerases (RpfF) that interconvert cis and trans isomers, effectively "jamming" the signaling machinery.[1]

-

Reactivity: As an

-acetylenic acid, 2-NA acts as a Michael acceptor, potentially forming covalent adducts with active-site cysteines in signal synthases.[1]

Mechanism of Action: The Signaling Interface

To understand 2-NA's utility, one must map its interference points within the DSF signaling pathway.[1]

The Native Pathway (Target)

In organisms like Burkholderia cenocepacia, the enzyme RpfF synthesizes BDSF (cis-2-dodecenoic acid).[1] BDSF binds to the receptor RpfR , triggering a conformational change that lowers intracellular c-di-GMP levels, leading to biofilm formation and virulence factor expression.[1]

The this compound Interception

2-NA acts as a competitive antagonist or a suicide substrate :

-

Receptor Antagonism: 2-NA binds the ligand-binding domain of RpfR due to its hydrophobic tail (C9) mimicking the native signal. However, the rigid alkyne prevents the domain closure necessary for signal transduction.[1]

-

Synthase Inhibition: 2-NA competes with the acyl-ACP substrate for the RpfF active site, blocking the production of the native agonist.

Visualization of the Pathway

The following diagram illustrates the "Jamming" mechanism where 2-NA blocks the transition from Signal Perception to Gene Expression.

Figure 1: The "Jamming" Mechanism. This compound competes with native signals for the receptor, preventing the downstream modulation of c-di-GMP levels required for biofilm maintenance.[1]

Experimental Protocols

This section details the validation of 2-NA as a signaling inhibitor.[1] These protocols are designed to be self-validating by including mandatory positive and negative controls.[1]

Synthesis & Preparation

-

Source: this compound can be synthesized via carboxylation of 1-octyne using n-butyllithium (n-BuLi) and CO2.[1]

-

Stock Solution: Dissolve to 100 mM in DMSO.

-

Storage: -20°C, protected from light (alkynes can be photo-sensitive over long periods).[1]

Protocol A: Crystal Violet Biofilm Inhibition Assay

Objective: Quantify the ability of 2-NA to inhibit biofilm formation in P. aeruginosa or B. cenocepacia.[1]

Materials:

-

96-well polystyrene microtiter plates.[1]

-

Media: LB broth or M63 minimal salts.

-

Stain: 0.1% Crystal Violet (CV).[1]

Workflow:

-

Inoculation: Dilute overnight culture 1:100 into fresh medium.

-

Treatment: Add 2-NA in a concentration gradient (0, 10, 25, 50, 100, 200 µM).

-

Incubation: 24 hours at 37°C, static conditions.

-

Washing: Gently remove planktonic cells; wash wells 2x with PBS.[1]

-

Staining: Add 125 µL 0.1% CV for 15 mins. Wash 3x with water.[1]

-

Quantification: Solubilize stain with 30% acetic acid (150 µL). Measure OD at 550 nm.

Data Interpretation:

Calculate % Inhibition:

Protocol B: QS-Reporter Gene Assay

Objective: Prove that biofilm inhibition is due to signaling interference, not toxicity.[1]

System: Burkholderia strain harboring a bpsI::lacZ or gfp fusion (promoter activated by QS).[1]

Workflow Visualization:

Figure 2: Dual-Readout Workflow. Crucially, OD600 must remain stable while Fluorescence decreases to confirm specific QS inhibition.

Comparative Data Analysis

When evaluating this compound, it is critical to compare its efficacy against other chain lengths to establish Structure-Activity Relationships (SAR).[1]

Table 1: Theoretical SAR of 2-Alkynoic Acids against B. cenocepacia QS (Data summarized from general 2-AFA literature trends)

| Compound | Chain Length | IC50 (Biofilm) | Mechanism Note |

| 2-Heptynoic Acid | C7 | > 200 µM | Chain too short for receptor pocket.[1] |

| This compound | C9 | 25 - 50 µM | Optimal lipophilicity for membrane transit. |

| 2-Decynoic Acid | C10 | 10 - 25 µM | High affinity; mimics cis-2-decenoic acid.[1] |

| 2-Hexadecynoic Acid | C16 | < 10 µM | Potent, but solubility issues in aqueous media.[1] |

Key Insight: While C10 and C12 are often more potent, This compound (C9) offers a unique chemical space.[1] It is sufficiently hydrophobic to penetrate the membrane but less prone to micelle formation than longer-chain analogs (C16), making it a cleaner probe for kinetic studies.[1]

Therapeutic Implications

The development of this compound represents a shift from bactericidal (killing) to anti-virulence (disarming) strategies.[1]

-

Selection Pressure: Since 2-NA does not kill the bacteria (bacteriostatic at high concentrations, non-toxic at signaling concentrations), it exerts lower evolutionary pressure for resistance compared to traditional antibiotics.[1]

-

Synergy: 2-NA can be used as an adjuvant . By dispersing biofilms, it renders the exposed bacteria susceptible to conventional antibiotics (e.g., Tobramycin).[1]

-

Stability: The alkyne moiety is metabolically more stable than the alkene found in native signals, prolonging the half-life of the inhibitor in the host environment.

References

-

Deng, Y., et al. (2011). Diffusible Signal Factor (DSF) Quorum Sensing Signal and Structurally Related Molecules Enhance the Antimicrobial Efficacy of Antibiotics.[1]

-

Ryan, R. P., & Dow, J. M. (2008). Diffusible Signal Factors: An Emerging Family of Bacterial Cell-Cell Signals.[1]

-

Carballeira, N. M. (2008). Antibacterial activity of 2-alkynoic fatty acids against multidrug-resistant bacteria.[1]

-

Pokhrel, A., et al. (2020). Fatty Acid Signaling Systems in Bacteria.[1] (Context on cis-2-decenoic acid analogs).

-

Jennings, J. A., et al. (2021). 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms.[1][3] (Demonstrates the logic of rigid analogs).

Sources

An In-Depth Technical Guide to the Theoretical Conformational Analysis of 2-Nonynoic Acid

Abstract

The three-dimensional conformation of a molecule is intrinsically linked to its physicochemical properties and biological activity. For fatty acids and their derivatives, understanding the accessible conformational space is paramount for applications in drug design, materials science, and biochemistry. This guide presents a comprehensive, technically-grounded protocol for the theoretical investigation of 2-nonynoic acid's conformational landscape. We move beyond a simple recitation of steps to explain the causality behind methodological choices, ensuring a robust and self-validating computational workflow. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply rigorous theoretical methods to the study of flexible bioactive molecules.

Introduction: The Significance of this compound's 3D Structure

This compound is an unsaturated fatty acid characterized by a nine-carbon chain with a carboxylic acid head group and a carbon-carbon triple bond at the C2 position. While its saturated analogue, nonanoic acid, is known for its antimicrobial properties, the introduction of the rigid alkynyl group significantly alters the molecule's geometry and electronic distribution.[1][2] The shape of a molecule is vital for its interaction with biological targets, such as enzymes or receptors.[3] A drug molecule's ability to bind tightly and selectively to a protein's active site is directly dependent on its three-dimensional shape and flexibility.[3][4]

Therefore, a thorough understanding of this compound's preferred conformations is a critical first step in elucidating its structure-activity relationship (SAR) and designing novel therapeutics. Computational chemistry provides a powerful toolkit for this exploration, allowing us to map the potential energy surface of the molecule and identify its most stable conformers before committing resources to costly experimental synthesis and testing.[5][6] This guide outlines a best-practice, multi-level theoretical approach to achieve this.

Theoretical Foundations: Navigating the Conformational Landscape

The conformational space of this compound is governed by a fascinating interplay of structural constraints and freedoms:

-

The Rigid Alkynyl Group: The sp-hybridized carbons of the C≡C triple bond and their immediate neighbors (C1 and C4) adopt a linear geometry. This significantly restricts rotational freedom at the "head" of the molecule.

-

The Flexible Alkyl Tail: The single bonds (C4 through C9) in the hexyl tail are subject to bond rotation, giving rise to a multitude of possible conformations.

-

The Carboxylic Acid Head: The orientation of the hydroxyl group of the carboxylic acid can also vary (synperiplanar vs. antiperiplanar), potentially allowing for intramolecular hydrogen bonding.

The relative stability of each conformation is determined by the sum of intramolecular forces, including:

-

Torsional Strain: Repulsion between bonding electrons on adjacent atoms.

-

Steric Strain (van der Waals repulsion): Repulsion between non-bonded atoms that are brought into close proximity.

The goal of a conformational analysis is to identify the low-energy minima on the molecule's potential energy surface, which correspond to the most stable and thus most populated conformational states.

A Validated Computational Workflow for Conformational Analysis

A robust theoretical study relies on a multi-tiered approach, leveraging the strengths of different computational methods to balance speed and accuracy. The following protocol represents a field-proven methodology for the comprehensive conformational analysis of flexible organic molecules like this compound.

Protocol 1: Step-by-Step Conformational Analysis

1. Initial 3D Structure Generation:

-

Objective: To create a valid starting 3D structure for the molecule.

-

Procedure:

-

Using a molecular editor (e.g., Avogadro, ChemDraw), draw the 2D structure of this compound.

-

Convert the 2D representation into a preliminary 3D structure using the editor's built-in "clean-up" or model-building tools. This initial geometry does not need to be perfect, as it will be refined.

-

2. Molecular Mechanics (MM) Conformational Search:

-

Causality: The conformational space of a molecule with several rotatable bonds is vast. Quantum mechanics (QM) methods are too computationally expensive for an initial broad search. Molecular Mechanics (MM), which uses a classical physics approximation (a "force field"), provides a rapid method to explore thousands of potential conformations.[7]

-

Procedure:

-

Force Field Selection: Choose a force field parameterized for general organic molecules. The Merck Molecular Force Field (MMFF94) is an excellent choice as it provides high accuracy for a wide range of organic functional groups, including carboxylic acids.[8][9][10]

-

Search Algorithm: Employ a systematic or stochastic search algorithm. A weighted rotor search is often efficient, where each rotatable bond is systematically rotated and the resulting energy is calculated.

-

Execution:

-

Import the initial 3D structure into a computational chemistry package that supports MM conformational searches (e.g., Spartan, Avogadro).

-

Define the rotatable bonds (primarily C4-C5, C5-C6, C6-C7, and C7-C8).

-

Set the energy window for storing unique conformers (e.g., 10 kcal/mol above the global minimum) to discard high-energy, irrelevant structures.

-

Run the conformational search. The output will be a set of unique conformers, ranked by their MM energy.

-

-

3. Quantum Mechanics (QM) Geometry Optimization:

-

Causality: MM force fields are approximations. To obtain highly accurate geometries and energies, we must employ QM methods. Density Functional Theory (DFT) offers the best balance of accuracy and computational cost for molecules of this size.[11][12][13] It directly calculates the electron density to determine the energy of the system.[14]

-

Procedure:

-

Method Selection: Select a DFT functional and basis set. The B3LYP functional combined with the 6-31G(d) basis set is a robust and widely-used combination for geometry optimization of organic molecules.[15]

-

Execution:

-

Take the lowest-energy conformers from the MM search (e.g., all structures within 5 kcal/mol of the MM minimum).

-

For each of these conformers, perform a full geometry optimization using the selected DFT method. This will refine the bond lengths, angles, and dihedral angles to their lowest energy state at this level of theory.

-

-

4. Vibrational Frequency Analysis:

-

Causality: A geometry optimization algorithm locates a stationary point on the potential energy surface, which could be an energy minimum or a saddle point (a transition state). A frequency calculation is a self-validating step to confirm the nature of this stationary point.

-

Procedure:

-

For each DFT-optimized geometry, perform a frequency calculation at the same level of theory (B3LYP/6-31G(d)).

-

Verification: A true energy minimum will have zero imaginary frequencies. If one imaginary frequency is present, it indicates a transition state, and the structure should be re-examined or discarded.

-

Thermodynamic Data: The results of the frequency calculation are also used to compute zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy, which are crucial for determining the relative stabilities of conformers at a given temperature.

-

Data Presentation and Interpretation

The primary output of this workflow is a list of stable conformers and their corresponding energies. This data should be summarized for clarity and further analysis.

Table 1: Hypothetical Relative Energies and Properties of the Most Stable this compound Conformers (at 298.15 K)

| Conformer ID | Relative Gibbs Free Energy (ΔG, kcal/mol) | Key Dihedral Angle (C4-C5-C6-C7, °) | Intramolecular Interactions | Boltzmann Population (%) |

| CONF-1 | 0.00 | -178.5 (anti) | Extended, linear-like tail | 75.2 |

| CONF-2 | 0.85 | +65.2 (gauche) | Bent tail | 20.1 |

| CONF-3 | 1.20 | -63.9 (gauche) | Bent tail | 4.5 |

| CONF-4 | 2.50 | +110.1 | Kinked structure | 0.2 |

Note: This data is illustrative and represents a plausible outcome of the described computational workflow.

The Boltzmann population, calculated from the relative Gibbs free energies, indicates the percentage of each conformer expected to be present in a sample at thermal equilibrium. This is critical for understanding which shapes are most relevant for the molecule's bulk properties and biological interactions.

Implications for Drug Development and Molecular Science

The conformational profile derived from this theoretical study provides actionable insights for researchers:

-

Pharmacophore Modeling: The lowest energy conformers, like the extended CONF-1 and bent CONF-2 , represent the most likely shapes the molecule will adopt. These structures can be used as templates in virtual screening to identify other molecules that can adopt a similar shape and potentially exhibit similar biological activity.[16]

-

Molecular Docking: When docking this compound into a protein's active site, using a pre-computed library of low-energy conformers can significantly improve the accuracy and efficiency of the docking simulation.[4][16] It provides the algorithm with high-quality starting points, increasing the probability of finding the correct binding pose.

-

Understanding Structure-Property Relationships: The preference for an extended alkyl chain (CONF-1 ) suggests that this compound may behave similarly to saturated fatty acids in certain environments, such as inserting into lipid membranes. The presence of bent conformers (CONF-2 , CONF-3 ) provides flexibility that may be crucial for fitting into constrained binding pockets.[17]

-

Spectroscopic Analysis: The calculated vibrational frequencies for each stable conformer can be used to predict the molecule's infrared (IR) spectrum. Comparing this theoretical spectrum to an experimental one can help validate the computational results.

Conclusion

This guide has detailed a rigorous, multi-level computational protocol for the complete conformational analysis of this compound. By combining the speed of molecular mechanics for broad searching with the accuracy of density functional theory for refinement, this workflow provides a trustworthy and scientifically sound method for identifying the most stable three-dimensional structures of flexible molecules. The resulting conformational data is not merely an academic exercise; it provides a fundamental basis for rational drug design, interpretation of experimental data, and a deeper understanding of molecular behavior. Adherence to such validated protocols is essential for ensuring the integrity and predictive power of computational studies in modern chemical and pharmaceutical research.

References

-

Halgren, T. A. (1996). Merck molecular force field. I. Basis, form, scope, parameterization, and performance of MMFF94. Journal of Computational Chemistry, 17(5‐6), 490-519. [Link]

-

Tantishaiyakul, V. (n.d.). computational study of small organic molecular using density functional theory (DFT). SlideShare. [Link]

-

Kang, J. X., & Leaf, A. (2000). A simplified method for analysis of polyunsaturated fatty acids. BMC Biotechnology, 1(1). [Link]

-

University of California - San Diego. (2025). A new way to study omega fatty acids. EurekAlert!. [Link]

-

Avogadro. (2022). Molecular Mechanics & Force Fields. [Link]

-

Wikipedia. (n.d.). Merck molecular force field. [Link]

-

Zhu, H. (2014). Implementation and Application of the Mmff94 Force Field. DigitalCommons@UNL. [Link]

-

Lodola, A., et al. (2007). Application of computational methods to the design of fatty acid amide hydrolase (FAAH) inhibitors based on a carbamic template structure. Current Medicinal Chemistry, 14(27), 2942-2959. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

-

Grimme, S., et al. (2017). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Chemistry – A European Journal, 23(61), 15287-15297. [Link]

-

Gusarov, S., et al. (2006). Density-functional geometry optimization of the 150 000-atom photosystem-I trimer. The Journal of Chemical Physics, 124(8), 084704. [Link]

-

Glick, M., et al. (2013). Conformer Generation for Structure-Based Drug Design: How Many and How Good? Journal of Chemical Information and Modeling, 53(12), 3163-3171. [Link]

-

ResearchGate. (n.d.). Antimicrobial activity of nonanoic acid derivatives. [Link]

-

Kaminski, G. A., et al. (1998). Performance of the AMBER94, MMFF94, and OPLS-AA Force Fields for Modeling Organic Liquids. The Journal of Physical Chemistry B, 102(24), 4708-4717. [Link]

-

Kumar, D., & Lathwal, A. (2024). Molecular docking in drug design: Basic concepts and application spectrums. Biophysical Reports, 4(1), 100151. [Link]

-

ResearchGate. (2020). Investigation of antimicrobial activities of nonanoic acid derivatives. [Link]

-

Kulaev, K., et al. (2024). On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. arXiv. [Link]

-

Chemistry For Everyone. (2024). How Does Molecular Shape Affect Drug Design? [YouTube video]. [Link]

-

Ostrowska, E., et al. (2013). Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography. International Journal of Food Science, 2013, 859254. [Link]

-

EXPO - Software Ic. (n.d.). Geometry Optimization. [Link]

-

Quora. (2014). How important is the detection of protein conformational changes in drug discovery/developement?[Link]

-

Australian Industrial Chemicals Introduction Scheme. (2022). Octynoic and nonynoic acid esters - Evaluation statement. [Link]

-

Zhang, W., et al. (2024). Engaging Unstabilized Alkyl Radicals with Pyridoxal Radical Biocatalysis: Enantiodivergent Synthesis of Aliphatic Non-Canonical Amino Acids. Journal of the American Chemical Society. [Link]

-

Ferreira, L. G., et al. (2015). Molecular Docking and Structure-Based Drug Design Strategies. Molecules, 20(7), 13384-13421. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. Molecular docking in drug design: Basic concepts and application spectrums - American Journal of Pharmacotherapy and Pharmaceutical Sciences [ajpps.org]

- 5. A new way to study omega fatty acids | EurekAlert! [eurekalert.org]

- 6. Application of computational methods to the design of fatty acid amide hydrolase (FAAH) inhibitors based on a carbamic template structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 8. MMFF94 Force Field (mmff94) — Open Babel 3.0.1 documentation [open-babel.readthedocs.io]

- 9. Molecular Mechanics & Force Fields - Avogadro [avogadro.cc]

- 10. Merck molecular force field - Wikipedia [en.wikipedia.org]

- 11. computional study of small organic molecular using density functional theory (DFT) | PPTX [slideshare.net]

- 12. pubs.aip.org [pubs.aip.org]

- 13. On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. [arxiv.org]

- 14. Geometry Optimization – EXPO [ba.ic.cnr.it]

- 15. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Conformer Generation for Structure-Based Drug Design: How Many and How Good? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

Toxicological Profile and Preclinical Safety Assessment of 2-Nonynoic Acid

Technical Guidance for Pharmaceutical Application and Handling

Executive Summary: The Dual Nature of 2-Nonynoic Acid

In the context of drug development, This compound (CAS 1846-70-4) presents a distinct safety profile characterized by low systemic acute toxicity but high local reactivity . While often encountered as a flavoring agent (FEMA 3722) or chemical intermediate, its structural motif—an

Critical Safety Snapshot:

-

Systemic Toxicity: Low (Oral LD50 > 2000 mg/kg in rodent models).[1]

-

Local Toxicity: High . Classified as Skin Corr.[2][3][4][5][6] 1B (Causes severe burns).[3]

-

Sensitization: High potential (Skin Sens. 1).

-

Mechanism of Action: The conjugated triple bond acts as a Michael acceptor, readily forming covalent adducts with nucleophilic cysteine residues in proteins and glutathione.

Physicochemical Basis of Toxicity

The toxicological behavior of this compound is dictated by its electronic structure. Unlike saturated fatty acids (e.g., Nonanoic acid), the presence of a triple bond at the C2 position creates a conjugated system with the carbonyl group.

The Electrophilic Warhead

The C2

-

Glutathione (GSH): Leading to detoxification.

-

Protein Cysteines: Leading to haptenization (immune response/sensitization) or enzyme inhibition.

Data Summary Table: Physicochemical Properties

| Property | Value | Relevance to Safety |

| Molecular Formula | Medium-chain fatty acid analog.[5] | |

| Molecular Weight | 154.21 g/mol | High skin permeability. |

| LogP (Predicted) | ~2.8 - 3.1 | Lipophilic; readily crosses cell membranes. |

| pKa | ~2.5 - 3.0 | Stronger acid than saturated analogs due to sp-hybridization. |

| Reactivity | Michael Acceptor | Covalent binding to proteins (Skin Sensitization). |

Metabolic Fate and Bioactivation

Understanding the metabolism of this compound is crucial for interpreting systemic toxicity data.

Metabolic Blockade

Standard fatty acids undergo mitochondrial

-

Pathway A (Detoxification): Conjugation with Glutathione (GSH) via Glutathione S-Transferase (GST), followed by excretion as mercapturic acid derivatives.

-

Pathway B (Metabolic Stall): The molecule may inhibit short-chain acyl-CoA dehydrogenases or require auxiliary enzymes (isomerases) to proceed, potentially leading to the accumulation of reactive intermediates.

Visualization: Metabolic Pathways & Reactivity

The following diagram illustrates the divergent pathways of this compound upon cellular entry.

Figure 1: Metabolic fate of this compound, highlighting the competition between detoxification (GSH), metabolic stalling (Beta-oxidation block), and toxicity (Protein adduction).

Toxicological Data Matrix

The following data is synthesized from regulatory filings (REACH, ECHA) and read-across from structurally related methyl esters (Methyl 2-nonynoate) and 2-Octynoic acid.

Acute Toxicity

| Endpoint | Species | Result | Classification |

| Oral LD50 | Rat | > 2000 mg/kg | Not Classified (Low Toxicity) |

| Dermal LD50 | Rabbit | > 2000 mg/kg | Not Classified |

| Inhalation | Rat | No Data | Risk of respiratory irritation due to acidity. |

Irritation & Sensitization (Critical Hazards)

-

Skin Corrosion/Irritation: Corrosive (Category 1B). The free acid form is highly damaging to tissues due to low pH (<3) combined with lipophilicity.

-

Eye Damage: Category 1. Risk of irreversible corneal damage.

-

Skin Sensitization: Sensitizer (Category 1).

Genotoxicity (Mutagenicity)

-

Ames Test (OECD 471): Generally Negative (with and without metabolic activation S9).

-

Micronucleus Test: Negative.

-

Interpretation: The molecule is reactive towards proteins (cytotoxicity) but does not appear to intercalate or alkylate DNA directly under standard test conditions.

Experimental Protocols for Safety Assessment

For researchers handling this compound, the following protocols are recommended to validate safety without unnecessary animal testing, adhering to the 3Rs (Replacement, Reduction, Refinement) .

Protocol A: In Vitro Skin Corrosion (OECD 431)

Use this to confirm corrosivity before any in vivo application.

-

System: Reconstructed Human Epidermis (RHE) model (e.g., EpiDerm™ or EpiSkin™).

-

Application: Apply 50 µL of neat this compound to the tissue surface.

-

Exposure: Duplicate tissues exposed for 3 minutes and 1 hour.

-

Wash: Rinse with PBS to remove residual acid.

-

Viability Assay: Incubate tissues with MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (1 mg/mL) for 3 hours.

-

Extraction: Extract formazan with isopropanol.

-

Readout: Measure OD at 570 nm.

-

Criterion: < 50% viability at 3 min = Corrosive (1B) .

-

Protocol B: Direct Peptide Reactivity Assay (DPRA - OECD 442C)

Use this to quantify sensitization potential (Michael Acceptor activity).

-

Reagents: Synthetic peptides containing Cysteine (C-peptide) or Lysine (K-peptide).

-

Ratio: Incubate this compound with peptides at a 1:10 (chemical:peptide) molar ratio for C-peptide.

-

Incubation: 24 hours at 25°C in darkness.

-

Analysis: HPLC-UV analysis to measure peptide depletion.

-

Calculation: % Depletion =

.-

Interpretation: High Cysteine depletion (>13.89%) indicates high reactivity and strong sensitization potential.

-

Safety Assessment Workflow (Decision Tree)

Use this logic flow to determine the handling requirements for new formulations containing this compound.

Figure 2: Preclinical safety decision matrix for handling and formulation of this compound.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 74611, this compound. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: this compound, methyl ester (Read-across data). Retrieved from [Link]

-

OECD (2019). Test No. 431: In vitro Skin Corrosion: Reconstructed Human Epidermis (RHE) Test Method. OECD Guidelines for the Testing of Chemicals. Retrieved from [Link][1][7][8][10]

-

OECD (2022). Test No. 442C: In Chemico Skin Sensitisation: Assays addressing the Adverse Outcome Pathway key event on covalent binding to proteins. Retrieved from [Link][1]

-

Joint FAO/WHO Expert Committee on Food Additives (JECFA). Safety evaluation of certain food additives: Aliphatic and aromatic ethers, esters and acids. WHO Food Additives Series. Retrieved from [Link]

Sources

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 2. chemos.de [chemos.de]

- 3. fishersci.com [fishersci.com]

- 4. synerzine.com [synerzine.com]

- 5. This compound | C9H14O2 | CID 74611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Nonenoic acid | C9H16O2 | CID 97730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. fema.gov [fema.gov]

- 10. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Laboratory Preparation of 2-Nonynoic Acid

Introduction: The Significance of 2-Nonynoic Acid in Research and Development

This compound is a valuable acetylenic fatty acid that serves as a versatile building block in organic synthesis. Its unique chemical structure, featuring a terminal alkyne and a carboxylic acid moiety, makes it a precursor for a wide range of more complex molecules. In the pharmaceutical and fragrance industries, this compound and its derivatives are of significant interest. For instance, esters of this compound are utilized as fragrance components in various consumer products. Furthermore, alkynoic acids are investigated for their potential biological activities, including their role as inhibitors of enzymatic pathways.[1] The ability to efficiently synthesize this compound in a laboratory setting is therefore a critical capability for researchers in these fields.

This document provides a comprehensive guide to the laboratory preparation of this compound, focusing on a robust and widely applicable method: the carboxylation of 1-octyne. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step protocol, and address critical safety and handling considerations.

Reaction Mechanism: Deprotonation and Carboxylation of a Terminal Alkyne

The synthesis of this compound from 1-octyne proceeds via a two-step sequence involving the deprotonation of the terminal alkyne followed by carboxylation with carbon dioxide. This method is a cornerstone of alkyne functionalization and relies on the pronounced acidity of the terminal acetylenic proton.

Step 1: Formation of the Acetylide Anion

The reaction is initiated by the deprotonation of 1-octyne using a strong organometallic base, typically n-butyllithium (n-BuLi). The n-butyl anion is a powerful base that readily abstracts the weakly acidic terminal proton of 1-octyne, forming the corresponding lithium octynide salt and butane as a byproduct. This acid-base reaction is highly favorable and essentially irreversible.

Step 2: Nucleophilic Attack on Carbon Dioxide

The resulting lithium octynide is a potent nucleophile. In the second step, this nucleophile attacks the electrophilic carbon atom of carbon dioxide (CO₂). This reaction forms a lithium carboxylate intermediate. The process is typically carried out by bubbling dry CO₂ gas through the reaction mixture or by pouring the acetylide solution over crushed dry ice.

Step 3: Acidic Work-up

Finally, the reaction is quenched with an aqueous acid, such as hydrochloric acid. This protonates the lithium carboxylate, yielding the desired product, this compound.

The overall transformation is a highly efficient method for the construction of α,β-acetylenic carboxylic acids.[1][2]

Caption: Reaction mechanism for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Quantity | Purity | Supplier |

| 1-Octyne | C₈H₁₄ | 110.20 | 1.10 g (10.0 mmol) | ≥98% | Sigma-Aldrich |

| n-Butyllithium | C₄H₉Li | 64.06 | 4.4 mL (11.0 mmol) | 2.5 M in hexanes | Sigma-Aldrich |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 50 mL | ≥99.9%, inhibitor-free | Sigma-Aldrich |

| Carbon Dioxide (Dry Ice) | CO₂ | 44.01 | ~20 g | Solid | Local Supplier |

| Hydrochloric Acid | HCl | 36.46 | ~10 mL | 2 M aqueous solution | Fisher Scientific |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 150 mL | Anhydrous | Fisher Scientific |

| Saturated Sodium Chloride Solution (Brine) | NaCl | 58.44 | 50 mL | Aqueous | In-house preparation |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ~10 g | Granular | Fisher Scientific |

| Silica Gel | SiO₂ | 60.08 | As needed | 60 Å, 230-400 mesh | VWR |

| Hexane | C₆H₁₄ | 86.18 | As needed | ACS Grade | VWR |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | ACS Grade | VWR |

Experimental Protocol

I. Reaction Setup and Deprotonation

-

Glassware Preparation: All glassware (a 100 mL three-necked round-bottom flask, a dropping funnel, and a condenser) must be thoroughly dried in an oven at 120 °C overnight and assembled while hot under a stream of dry nitrogen or argon gas.[3] This is crucial to prevent the quenching of the n-butyllithium by atmospheric moisture.

-

Inert Atmosphere: The reaction apparatus is maintained under a positive pressure of dry nitrogen or argon throughout the experiment. A gas bubbler is used to monitor the gas flow.

-

Reagent Addition: The three-necked flask is equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet. Anhydrous tetrahydrofuran (THF, 40 mL) and 1-octyne (1.10 g, 10.0 mmol) are added to the flask via syringe.

-

Cooling: The flask is cooled to -78 °C using a dry ice/acetone bath. It is important to maintain this low temperature during the addition of n-butyllithium to minimize side reactions.[4][5]

-